

# physical appearance of 5-Bromo-2-isopropoxybenzaldehyde

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## Compound of Interest

|                |                                  |
|----------------|----------------------------------|
| Compound Name: | 5-Bromo-2-isopropoxybenzaldehyde |
| Cat. No.:      | B162266                          |

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An In-Depth Technical Guide to **5-Bromo-2-isopropoxybenzaldehyde**

## Section 1: Compound Identification and Overview

**5-Bromo-2-isopropoxybenzaldehyde** is a polysubstituted aromatic aldehyde. Its structure, featuring a reactive aldehyde group, a bulky isopropoxy ether, and a bromine atom, makes it a valuable intermediate in synthetic organic chemistry. These functional groups offer multiple sites for chemical modification, rendering it a versatile building block for the synthesis of more complex molecules, particularly in the development of pharmaceutical agents and novel materials. The strategic placement of the bromine atom allows for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the aldehyde can be readily transformed into a variety of other functional groups.

This guide provides a comprehensive overview of its known and predicted physicochemical properties, theoretical spectroscopic characteristics, a representative synthesis protocol, and essential safety information for researchers and drug development professionals.

### Key Identifiers:

- CAS Number: 138505-25-6[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)
- Molecular Formula: C<sub>10</sub>H<sub>11</sub>BrO<sub>2</sub>[\[1\]](#)[\[3\]](#)

- IUPAC Name: 5-bromo-2-propan-2-yloxybenzaldehyde[5][6]
- Synonyms: 5-Bromo-2-(1-Methylethoxy)Benzaldehyde, 5-Bromo-2-Propan-2-Yloxybenzaldehyde[6]

Caption: Molecular structure of **5-Bromo-2-isopropoxybenzaldehyde**.

## Section 2: Physicochemical Properties

Precise experimental data for the physical appearance and melting point of **5-Bromo-2-isopropoxybenzaldehyde** is not readily available in publicly accessible literature or safety data sheets. However, by examining closely related analogues, we can establish a scientifically reasoned expectation of its properties. For instance, 5-bromo-2-hydroxybenzaldehyde is a light yellow solid with a melting point of 103-107 °C, and 5-bromo-2-methoxybenzaldehyde is a solid melting at 116-119 °C[7]. The replacement of a hydroxyl or methoxy group with a larger isopropoxy group is expected to influence crystal packing and intermolecular forces. It is therefore highly probable that **5-Bromo-2-isopropoxybenzaldehyde** is a white to light-yellow solid at room temperature.

| Property         | Value / Expected Value  | Source                        |
|------------------|---|-------------------------------|
| Molecular Weight | 243.11 g/mol  | [1]                           |
| Physical State   | Solid (Expected)  | Inferred from analogues[7]    |
| Color            | White to Light-Yellow (Expected)  | Inferred from analogues[7]    |
| Melting Point    | Data not available; expected to be a solid with a defined melting point.  | -                             |
| Boiling Point    | Data not available.   | [6]                           |
| Solubility       | Expected to have low water solubility but good solubility in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | Inferred from analogues[7][8] |

## Section 3: Spectroscopic Analysis (Theoretical)

While public repositories lack experimental spectra for this specific compound, its structure allows for a reliable prediction of its key spectroscopic features. This theoretical analysis is crucial for researchers to confirm the identity and purity of the material post-synthesis.

### <sup>1</sup>H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for each type of proton:

- Aldehyde Proton (-CHO): A sharp singlet is anticipated in the downfield region, typically between  $\delta$  9.8 and 10.5 ppm. This significant deshielding is due to the anisotropic effect of the carbonyl group.
- Aromatic Protons (Ar-H): The three protons on the benzene ring will appear as a complex multiplet or as distinct doublets and a doublet of doublets between  $\delta$  7.0 and 8.0 ppm. The proton ortho to the aldehyde group (at C6) will likely be the most downfield of the three due to the combined electron-withdrawing effects of the aldehyde and the ether oxygen.
- Isopropoxy Methine Proton (-OCH(CH<sub>3</sub>)<sub>2</sub>): This single proton will appear as a septet (a multiplet of 7 lines) due to coupling with the six equivalent methyl protons. Its chemical shift is expected around  $\delta$  4.6-4.8 ppm.
- Isopropoxy Methyl Protons (-OCH(CH<sub>3</sub>)<sub>2</sub>): The six equivalent protons of the two methyl groups will appear as a sharp doublet around  $\delta$  1.3-1.5 ppm, coupled to the single methine proton.

### <sup>13</sup>C NMR Spectroscopy

The carbon NMR spectrum will provide complementary structural information:

- Carbonyl Carbon (-CHO): The aldehyde carbon is the most deshielded, appearing significantly downfield, typically between  $\delta$  185 and 195 ppm.
- Aromatic Carbons: Six distinct signals are expected in the range of  $\delta$  110-160 ppm. The carbon atom bonded to the isopropoxy group (C2) will be the most downfield aromatic carbon due to the deshielding effect of the oxygen atom. The carbon atom bonded to the

bromine (C5) will appear further upfield than might be expected due to the "heavy atom effect."

- Isopropoxy Carbons: The methine carbon (-OCH) is expected around  $\delta$  70-75 ppm, while the equivalent methyl carbons (-CH<sub>3</sub>) will be found in the upfield region, around  $\delta$  20-25 ppm.

## Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying key functional groups:

- C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1680-1700 cm<sup>-1</sup>. This is a characteristic peak for aromatic aldehydes.
- C-H Stretch (Aldehyde): Two weak bands may be visible around 2820 cm<sup>-1</sup> and 2720 cm<sup>-1</sup> (a Fermi doublet), which are characteristic of the C-H bond in an aldehyde.
- C-O-C Stretch (Ether): A strong, characteristic absorption band for the aryl-alkyl ether linkage is expected between 1200 and 1275 cm<sup>-1</sup>.
- C-H Stretch (Aliphatic): Absorption bands corresponding to the sp<sup>3</sup> C-H stretches of the isopropoxy group will appear just below 3000 cm<sup>-1</sup>.
- C=C Stretch (Aromatic): Medium to weak absorption bands will appear in the 1450-1600 cm<sup>-1</sup> region.

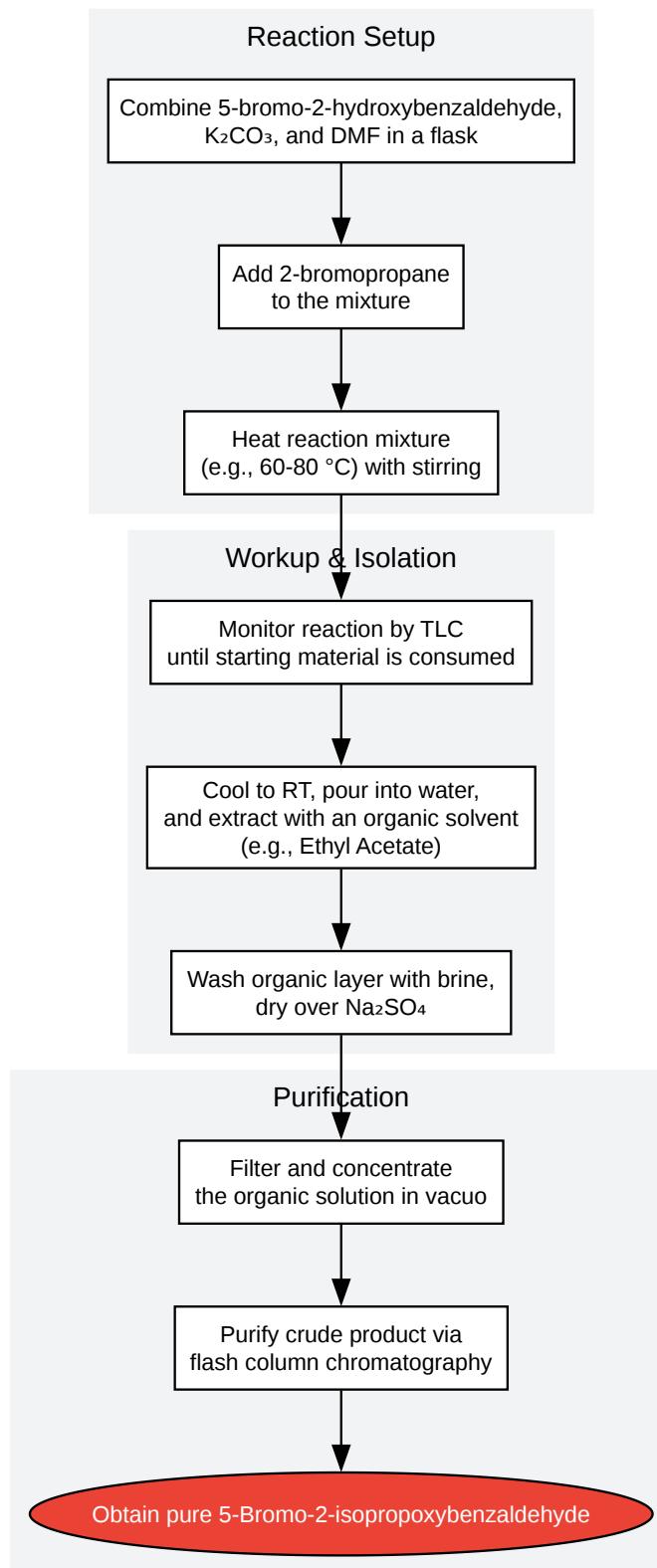
## Section 4: Representative Synthesis Protocol

A robust and common method for preparing aryl ethers is the Williamson ether synthesis. The following protocol describes a representative procedure for the synthesis of **5-Bromo-2-isopropoxybenzaldehyde** from commercially available 5-bromo-2-hydroxybenzaldehyde.

Reaction: 5-bromo-2-hydroxybenzaldehyde + 2-bromopropane  $\rightarrow$  **5-Bromo-2-isopropoxybenzaldehyde**

Rationale: This reaction proceeds via an S<sub>N</sub>2 mechanism where the phenoxide ion, generated in situ by deprotonating the hydroxyl group with a mild base, acts as a nucleophile and attacks the electrophilic secondary carbon of 2-bromopropane, displacing the bromide leaving group. Anhydrous potassium carbonate is a suitable base as it is inexpensive and easily removed

after the reaction. A polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetone is ideal as it solubilizes the reactants and promotes the  $S_N2$  pathway.



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Caption: Workflow for the Williamson Ether Synthesis of the title compound.

Step-by-Step Methodology:

- Reaction Setup: To a solution of 5-bromo-2-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF (or acetone), add anhydrous potassium carbonate ( $K_2CO_3$ , ~2.0-3.0 eq).
- Addition of Reagent: Stir the suspension vigorously at room temperature for 15-20 minutes. Add 2-bromopropane (or isopropyl iodide, ~1.2-1.5 eq) dropwise to the mixture.
- Heating and Monitoring: Heat the reaction mixture to 60-80 °C and maintain stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting salicylaldehyde is fully consumed.
- Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing cold water and extract three times with ethyl acetate or dichloromethane.
- Isolation: Combine the organic layers, wash with brine to remove residual DMF and salts, and dry over anhydrous sodium sulfate ( $Na_2SO_4$ ).
- Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure **5-Bromo-2-isopropoxybenzaldehyde**.

## Section 5: Safe Handling and Storage

As a laboratory chemical, **5-Bromo-2-isopropoxybenzaldehyde** should be handled with appropriate care, following standard safety protocols.

- Hazard Identification: It is classified as an irritant[1]. Safety data sheets for this compound and its analogues indicate potential hazards such as skin irritation, serious eye irritation, and possible allergic skin reactions[1]. It may also be harmful if swallowed[6].

- Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses or goggles, and a lab coat when handling this compound. Work in a well-ventilated area or a chemical fume hood.
- Storage: For long-term stability, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8 °C)[2]. It should be kept away from strong oxidizing agents.

## Section 6: Applications in Research and Development

**5-Bromo-2-isopropoxybenzaldehyde** is primarily utilized as a synthetic intermediate. Its utility has been documented in literature, for example, in the context of developing recyclable catalysts on functionalized polymer chips and in the synthesis of electron-withdrawing group-activated ruthenium catalysts for olefin metathesis[5]. The combination of the aldehyde, ether, and bromo functionalities allows for a wide range of subsequent chemical transformations, making it a valuable precursor for creating libraries of complex molecules for screening in drug discovery and materials science.

## Section 7: References

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Email: [info@benchchem.com](mailto:info@benchchem.com)